Direct Thrombin Inhibition: Sofigatran vs. Factor Xa Inhibitors (Rivaroxaban, Apixaban)
Sofigatran (MCC-977) is a direct inhibitor of factor IIa (thrombin), distinguishing it from the more clinically advanced factor Xa inhibitors such as rivaroxaban and apixaban [1][2]. This mechanistic difference is fundamental; thrombin inhibition directly blocks the final common pathway of the coagulation cascade, preventing fibrin formation and platelet activation, whereas factor Xa inhibition acts upstream [1]. This distinction can be critical in research models where specific pathway interrogation is required.
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Direct, competitive thrombin (Factor IIa) inhibitor |
| Comparator Or Baseline | Rivaroxaban, Apixaban: Direct Factor Xa inhibitors |
| Quantified Difference | N/A (Qualitative mechanistic difference) |
| Conditions | Class-level comparison based on established pharmacology |
Why This Matters
For research requiring specific thrombin pathway modulation, Sofigatran provides a direct DTI tool distinct from the more common Factor Xa inhibitors, enabling focused mechanistic studies.
- [1] AdisInsight. Sofigatran - Mitsubishi Chemical - AdisInsight. Springer Nature. Updated 12 Dec 2025. View Source
- [2] Zikria J, Ansell J. Oral Anticoagulation with Factor Xa and Thrombin Inhibitors: Is There an Alternative to Warfarin? Discovery Medicine. 2009 Nov 17. View Source
